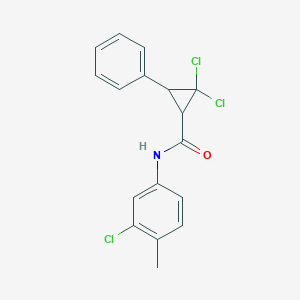
2,2-dichloro-N-(3-chloro-4-methylphenyl)-3-phenylcyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-dichloro-N-(3-chloro-4-methylphenyl)-3-phenylcyclopropanecarboxamide, also known as DCDP, is a synthetic compound that belongs to the class of cyclopropane carboxamides. It is a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Wirkmechanismus
2,2-dichloro-N-(3-chloro-4-methylphenyl)-3-phenylcyclopropanecarboxamide is a potent inhibitor of the protein kinase CK2, which is a serine/threonine kinase that is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. 2,2-dichloro-N-(3-chloro-4-methylphenyl)-3-phenylcyclopropanecarboxamide binds to the ATP-binding site of CK2 and inhibits its activity, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
2,2-dichloro-N-(3-chloro-4-methylphenyl)-3-phenylcyclopropanecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis by activating caspases. 2,2-dichloro-N-(3-chloro-4-methylphenyl)-3-phenylcyclopropanecarboxamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, 2,2-dichloro-N-(3-chloro-4-methylphenyl)-3-phenylcyclopropanecarboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
2,2-dichloro-N-(3-chloro-4-methylphenyl)-3-phenylcyclopropanecarboxamide has several advantages and limitations for lab experiments. One of the advantages is that it is a potent and specific inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. However, one of the limitations is that 2,2-dichloro-N-(3-chloro-4-methylphenyl)-3-phenylcyclopropanecarboxamide has low solubility in water, which can make it difficult to use in certain assays. Furthermore, 2,2-dichloro-N-(3-chloro-4-methylphenyl)-3-phenylcyclopropanecarboxamide has not been extensively studied in vivo, which limits its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the study of 2,2-dichloro-N-(3-chloro-4-methylphenyl)-3-phenylcyclopropanecarboxamide. One direction is to further investigate its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Another direction is to develop more potent and specific inhibitors of CK2 based on the structure of 2,2-dichloro-N-(3-chloro-4-methylphenyl)-3-phenylcyclopropanecarboxamide. Furthermore, future studies should focus on the in vivo efficacy and safety of 2,2-dichloro-N-(3-chloro-4-methylphenyl)-3-phenylcyclopropanecarboxamide in animal models. Finally, the development of more efficient synthesis methods for 2,2-dichloro-N-(3-chloro-4-methylphenyl)-3-phenylcyclopropanecarboxamide could facilitate its use in various research applications.
Synthesemethoden
2,2-dichloro-N-(3-chloro-4-methylphenyl)-3-phenylcyclopropanecarboxamide can be synthesized using a multi-step process starting from 3-chloro-4-methylphenol. The first step involves the conversion of 3-chloro-4-methylphenol to 3-chloro-4-methylphenylacetic acid, which is then converted to 3-chloro-4-methylphenylacetyl chloride. The next step involves the reaction of 3-chloro-4-methylphenylacetyl chloride with phenylcyclopropanecarboxamide in the presence of a base to yield 2,2-dichloro-N-(3-chloro-4-methylphenyl)-3-phenylcyclopropanecarboxamide.
Wissenschaftliche Forschungsanwendungen
2,2-dichloro-N-(3-chloro-4-methylphenyl)-3-phenylcyclopropanecarboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. 2,2-dichloro-N-(3-chloro-4-methylphenyl)-3-phenylcyclopropanecarboxamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, 2,2-dichloro-N-(3-chloro-4-methylphenyl)-3-phenylcyclopropanecarboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
Produktname |
2,2-dichloro-N-(3-chloro-4-methylphenyl)-3-phenylcyclopropanecarboxamide |
|---|---|
Molekularformel |
C17H14Cl3NO |
Molekulargewicht |
354.7 g/mol |
IUPAC-Name |
2,2-dichloro-N-(3-chloro-4-methylphenyl)-3-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C17H14Cl3NO/c1-10-7-8-12(9-13(10)18)21-16(22)15-14(17(15,19)20)11-5-3-2-4-6-11/h2-9,14-15H,1H3,(H,21,22) |
InChI-Schlüssel |
YLTOZTQZBJEWDM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2C(C2(Cl)Cl)C3=CC=CC=C3)Cl |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)C2C(C2(Cl)Cl)C3=CC=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-{[3-(dimethylamino)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)-N-(2-furylmethyl)acetamide](/img/structure/B298230.png)

![5-({1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}methylene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B298232.png)
![3-cyclohexyl-2-[(2-fluorophenyl)imino]-5-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-1,3-thiazolidin-4-one](/img/structure/B298233.png)
![{3-[(Z)-{(2Z)-3-cyclohexyl-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-1H-indol-1-yl}acetic acid](/img/structure/B298234.png)
![(2Z,5Z)-3-cyclopropyl-5-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B298235.png)
![ethyl (2Z)-2-[(2-methoxynaphthalen-1-yl)methylidene]-7-methyl-5-(naphthalen-1-yl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298239.png)
![ethyl (2Z)-2-(2,4-dihydroxybenzylidene)-7-methyl-5-(naphthalen-1-yl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298240.png)
![Ethyl 4-[2-[benzyl-(4-methoxyphenyl)sulfonylamino]acetyl]piperazine-1-carboxylate](/img/structure/B298246.png)
![ethyl 4-[N-(4-chlorobenzyl)-N-(phenylsulfonyl)glycyl]piperazine-1-carboxylate](/img/structure/B298247.png)
![4-chloro-N-(3,4-dichlorobenzyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B298248.png)
![ethyl 5-(2,4-dimethoxyphenyl)-2-[(1,2-dimethyl-1H-indol-3-yl)methylene]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298249.png)
![ethyl 3-oxo-5,7-diphenyl-2-{[2-(2-propynyloxy)-1-naphthyl]methylene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298250.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-N-cyclohexylbenzenesulfonamide](/img/structure/B298253.png)